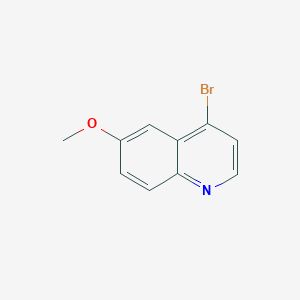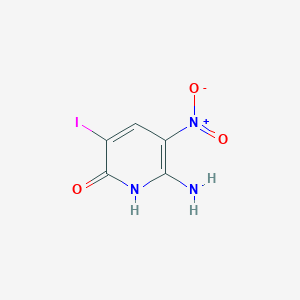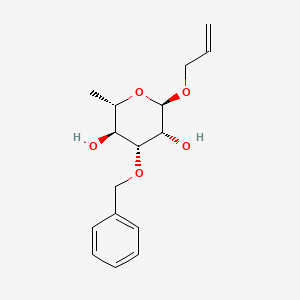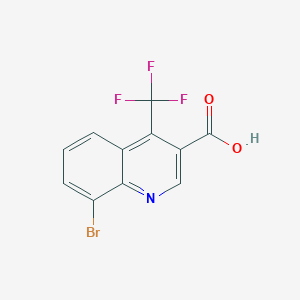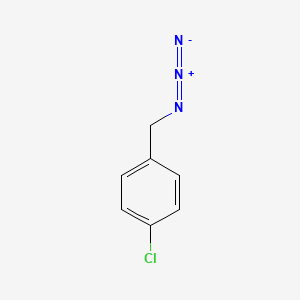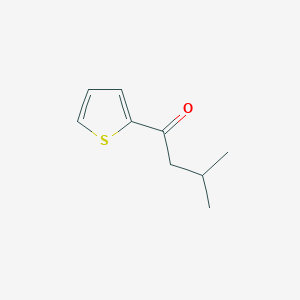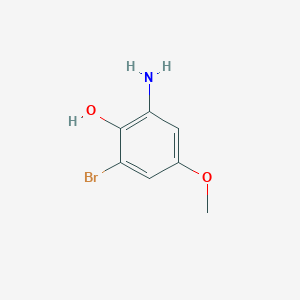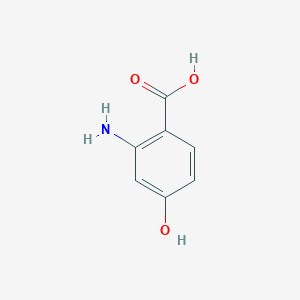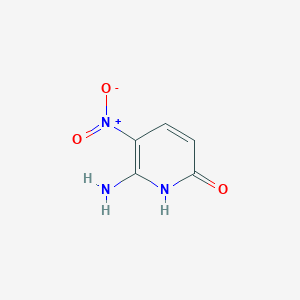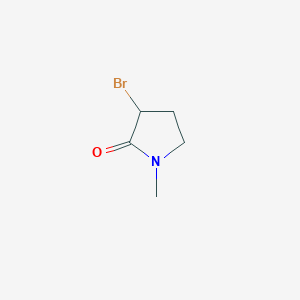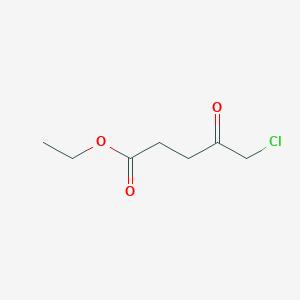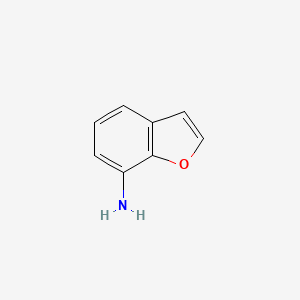
7-氨基苯并呋喃
概述
描述
7-Aminobenzofuran is a heterocyclic compound that features a benzofuran ring substituted with an amino group at the 7-position.
科学研究应用
7-Aminobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
作用机制
Target of Action
7-Aminobenzofuran is a class of benzofuran compounds that have been shown to have strong biological activities .
Mode of Action
It has been suggested that 7-aminobenzofuran functions as an agonist for the gaba receptor . This means that it binds to the GABA receptor and activates it, leading to changes in cell function. Additionally, it has been shown to exhibit potent inhibitory potency against a panel of human cancer cell lines .
Biochemical Pathways
For instance, its anti-tumor activity suggests that it may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The bioavailability of benzofuran compounds is generally considered to be good due to their lipophilic nature, which allows them to easily cross biological membranes .
Result of Action
The result of 7-Aminobenzofuran’s action is a change in the function of its target cells. For example, in the context of its anti-tumor activity, it has been shown to inhibit the growth of cancer cells
Action Environment
The action of 7-Aminobenzofuran can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can influence its action, as they may compete with 7-Aminobenzofuran for binding to its target receptors .
生化分析
Biochemical Properties
7-Aminobenzofuran plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 7-Aminobenzofuran has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and contributing to its potential as an anticancer agent .
Cellular Effects
The effects of 7-Aminobenzofuran on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Aminobenzofuran can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression patterns . Furthermore, it affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 7-Aminobenzofuran exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 7-Aminobenzofuran can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Aminobenzofuran have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 7-Aminobenzofuran is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to 7-Aminobenzofuran has been associated with sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 7-Aminobenzofuran vary with different dosages in animal models. At low doses, 7-Aminobenzofuran exhibits beneficial effects, such as antioxidant and anticancer activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .
Metabolic Pathways
7-Aminobenzofuran is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to its biological activity . Additionally, 7-Aminobenzofuran can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 7-Aminobenzofuran is transported and distributed through interactions with specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 7-Aminobenzofuran can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 7-Aminobenzofuran is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 7-Aminobenzofuran can be localized to the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic pathways . Additionally, it can accumulate in the nucleus, influencing gene expression and cell signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: 7-Aminobenzofuran can be synthesized through several methods. One common approach involves the reaction of piperidine with azobenzene, resulting in the formation of 7-Aminobenzofuran . Another method includes the use of ortho-hydroxy α-aminosulfones as substrates in a DMAP-mediated tandem cyclization reaction .
Industrial Production Methods: Industrial production of 7-Aminobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications, and methods such as the free radical cyclization cascade have been developed to achieve this .
化学反应分析
Types of Reactions: 7-Aminobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert 7-Aminobenzofuran to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
相似化合物的比较
Benzofuran: The parent compound, which lacks the amino group at the 7-position.
2-Aminobenzofuran: Another derivative with the amino group at the 2-position.
3-Aminobenzofuran: A derivative with the amino group at the 3-position.
Uniqueness: 7-Aminobenzofuran is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to act as a receptor affinity ligand and its potential anticancer activity set it apart from other benzofuran derivatives .
属性
IUPAC Name |
1-benzofuran-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWJHOJMCOIVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67830-55-1 | |
| Record name | Benzofuran-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to produce 7-Aminobenzofuran derivatives?
A1: Several synthetic strategies have been explored for 7-Aminobenzofuran derivatives. One approach involves the cyclization of appropriately substituted phenoxybutanones. For instance, 3-(o-acetaminophenoxy)butanone can be cyclized to yield 7-acetaminobenzofuran, which can be further hydrolyzed to obtain 7-Aminobenzofuran []. Another method utilizes the Hofmann reaction, where the corresponding benzofurancarboxylic amides are converted to the desired amines. Specifically, 2,3-dimethyl-7-benzofurancarboxylic amide can be used as a precursor for 2,3-dimethyl-7-Aminobenzofuran [].
Q2: Are there any novel synthetic approaches using organometallic chemistry for 7-Aminobenzofuran synthesis?
A2: Yes, recent research has explored the use of nonheteroatom stabilized chromium alkynylcarbene complexes for the synthesis of 7-Aminobenzofurans []. This method involves a regioselective [3+3] carbocyclization reaction between a chromium alkynylcarbene complex and a furan-2-ylmethanimine. This approach offers a novel route to access diversely substituted 7-Aminobenzofurans.
Q3: What is the significance of the different substitution patterns achievable in 7-Aminobenzofuran synthesis?
A3: The ability to introduce various substituents onto the benzofuran core, particularly at the 4, 6, and 7 positions as demonstrated in the reaction with chromium alkynylcarbene complexes [], is crucial for exploring structure-activity relationships (SAR). By modifying the substituents, researchers can fine-tune the physicochemical properties of the resulting 7-Aminobenzofuran derivatives, potentially influencing their biological activity, pharmacological properties, and metabolic profiles. This ability to explore diverse chemical space is essential for drug discovery and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

